molecular formula C18H13FN2O4S B2849919 ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1207025-82-8

ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No. B2849919
CAS RN: 1207025-82-8
M. Wt: 372.37
InChI Key: DVODXWKNAMSXGF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzo[b][1,4]thiazine family, which has been found to have various biological activities. Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate, in particular, has been shown to have potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in the inflammatory and tumor processes. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has been found to have various biochemical and physiological effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce the expression of genes involved in apoptosis and cell cycle arrest.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate in lab experiments is its unique properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, future research could focus on improving its solubility and bioavailability, which may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves a multi-step process. The starting material is 6-fluoro-2-nitrobenzoic acid, which is converted to the corresponding amide using thionyl chloride. The amide is then reacted with potassium thioacetate to form the thiazine ring. The final step involves the esterification of the carboxylic acid group with ethanol to produce Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate.

Scientific Research Applications

Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has been extensively used in scientific research due to its unique properties. It has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology. For instance, it has been shown to have anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

ethyl 3-(2-cyano-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-4-3-5-14(8-12)21-11-15(10-20)26(23,24)17-7-6-13(19)9-16(17)21/h3-9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVODXWKNAMSXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

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